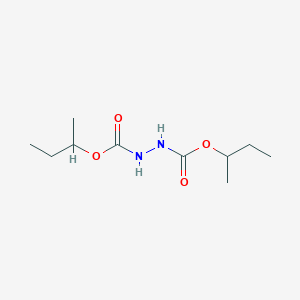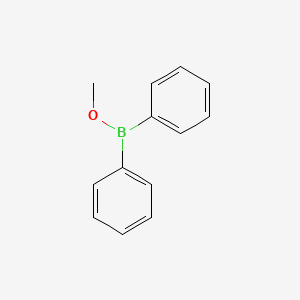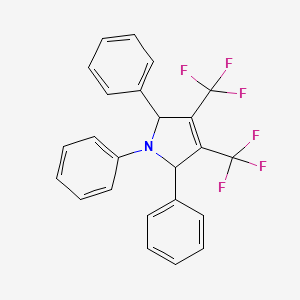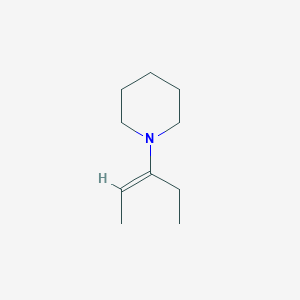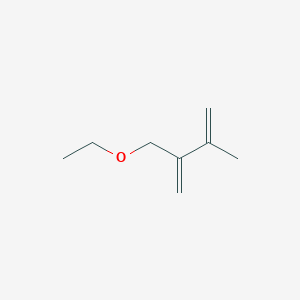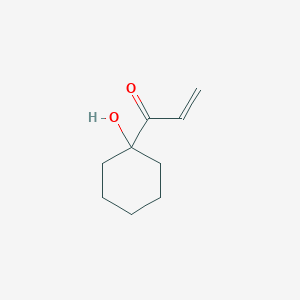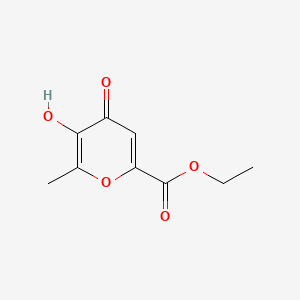
Dibromo(diethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromo(diethyl)silane: is an organosilicon compound characterized by the presence of two bromine atoms and two ethyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibromo(diethyl)silane can be synthesized through several methods. One common approach involves the reaction of diethylsilane with bromine under controlled conditions. The reaction typically proceeds as follows:
(C2H5)2SiH2+Br2→(C2H5)2SiBr2+H2
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of specialized equipment to handle the reactive bromine gas safely. The reaction is usually carried out in a controlled environment to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Dibromo(diethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as alkoxides or amines, leading to the formation of new organosilicon compounds.
Reduction Reactions: this compound can be reduced to diethylsilane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium alkoxides or amines are commonly used in substitution reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed:
Substitution: Formation of new organosilicon compounds with different functional groups.
Reduction: Formation of diethylsilane.
Oxidation: Formation of silanols or siloxanes.
Applications De Recherche Scientifique
Chemistry: Dibromo(diethyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents and surface modifiers.
Biology and Medicine: In biological research, this compound derivatives are studied for their potential use in drug delivery systems and as biocompatible materials.
Industry: The compound is used in the production of specialty polymers and as a cross-linking agent in the manufacture of silicone-based materials.
Mécanisme D'action
Mechanism: The chemical reactivity of dibromo(diethyl)silane is primarily due to the presence of the bromine atoms, which can be readily substituted by nucleophiles. The silicon atom in the compound can also participate in various chemical transformations, leading to the formation of new silicon-containing compounds.
Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites in organic molecules, which can react with the bromine atoms. The pathways involved in its reactions typically include nucleophilic substitution and reduction mechanisms.
Comparaison Avec Des Composés Similaires
Dichloro(diethyl)silane: Similar in structure but contains chlorine atoms instead of bromine.
Diethylsilane: Lacks halogen atoms and is less reactive.
Dibromo(dimethyl)silane: Contains methyl groups instead of ethyl groups.
Uniqueness: Dibromo(diethyl)silane is unique due to the presence of both bromine atoms and ethyl groups, which confer specific reactivity and properties that are distinct from other organosilicon compounds.
Propriétés
Numéro CAS |
18169-73-8 |
|---|---|
Formule moléculaire |
C4H10Br2Si |
Poids moléculaire |
246.02 g/mol |
Nom IUPAC |
dibromo(diethyl)silane |
InChI |
InChI=1S/C4H10Br2Si/c1-3-7(5,6)4-2/h3-4H2,1-2H3 |
Clé InChI |
SRIHMZCTDWKFTQ-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



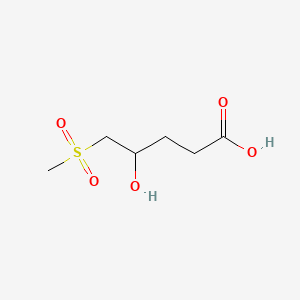
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)


